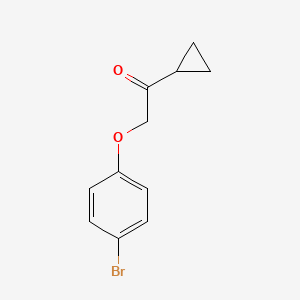
2-(4-Bromophenoxy)-1-cyclopropylethanone
描述
2-(4-Bromophenoxy)-1-cyclopropylethanone is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
- DHFR plays a crucial role in folate metabolism. It catalyzes essential reactions for de novo glycine and purine synthesis, as well as DNA precursor synthesis .
Target of Action
Mode of Action
生物活性
2-(4-Bromophenoxy)-1-cyclopropylethanone is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a bromophenyl group attached to a cyclopropyl moiety through an ether linkage, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| 2-(4-Bromophenoxy)-1-cyclopropylacetone | E. coli | 64 µg/mL |
| 2-(4-Bromophenoxy)-1-cyclobutylethanone | Pseudomonas aeruginosa | 16 µg/mL |
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.
Case Study: Induction of Apoptosis
A study conducted on MCF-7 cells treated with varying concentrations of this compound revealed a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP. Flow cytometry analysis indicated that treatment resulted in significant cell cycle arrest at the G0/G1 phase.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the cyclopropyl group or variations in the bromophenyl substituent have shown promising results in increasing potency against targeted diseases.
Table 2: Synthesis and Biological Evaluation of Derivatives
| Derivative Name | Synthesis Method | Biological Activity |
|---|---|---|
| 2-(4-Bromophenoxy)-1-cyclobutylethanone | Microwave-assisted synthesis | Enhanced anti-cancer activity |
| 2-(3-Chlorophenoxy)-1-cyclopropylethanone | Conventional heating | Increased antimicrobial efficacy |
科学研究应用
Medicinal Chemistry
-
Antimicrobial Activity :
- 2-(4-Bromophenoxy)-1-cyclopropylethanone has shown significant antimicrobial properties against various pathogenic microorganisms. Studies indicate that it inhibits bacterial growth by targeting critical enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition leads to cell death, making it a candidate for developing new antimicrobial agents .
-
Anticancer Properties :
- The compound is being investigated for its potential as an anticancer agent. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. By blocking IDO, the compound can enhance the immune response against tumors, potentially improving the efficacy of existing cancer therapies .
- Inhibitory Mechanisms :
Biological Studies
- Biological Activity Exploration :
Material Science
- Organic Electronics :
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Applications :
属性
IUPAC Name |
2-(4-bromophenoxy)-1-cyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXWOMXPJEHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













